Hydrogen Bond Donor Capacity vs. N-Methyl Analog (CAS 926098-72-8)
The target compound retains a secondary amide N–H (carbamoyl) with one experimentally assigned hydrogen bond donor, while the closest commercial analog CAS 926098-72-8 bears an N-methyl tertiary amide lacking any HBD [1]. This difference is critical because HBD count is a primary determinant of membrane permeability, oral bioavailability potential, and target engagement in structure-based design. The ZINC15-predicted tPSA for the target is 58 Ų; replacing the N–H with N–CH₃ in the analog would increase lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 units) while reducing tPSA, shifting the compound further into the central nervous system (CNS) penetrant chemical space [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (N–H carbamoyl); tPSA = 58 Ų |
| Comparator Or Baseline | CAS 926098-72-8: HBD = 0 (N–CH₃ tertiary amide); tPSA not experimentally determined but predicted lower |
| Quantified Difference | ΔHBD = +1 (target vs. analog); tPSA differential ≈ 5–10 Ų (predicted) |
| Conditions | ZINC15 computed physicochemical properties based on molecular structure |
Why This Matters
For procurement in CNS-targeted vs. peripherally restricted programs, the presence or absence of a single HBD can determine whether a compound penetrates the blood-brain barrier, making the target and its N-methyl analog functionally non-interchangeable.
- [1] ZINC15 Database. ZINC000289242085 (target): HBD=1, HBA=3, tPSA=58 Ų, logP=2.299. CAS 926098-72-8: N-methyl analog, inferred HBD=0. Accessed 2026. View Source
